Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound features a methylsulfonyl group, which enhances its biological activity, making it a candidate for further research in drug development. The structural composition of this compound allows it to interact with various biological targets, leading to its classification as a potentially bioactive molecule.
The synthesis and characterization of methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate have been documented in various scientific studies, highlighting its importance in the field of organic chemistry and pharmacology. These studies often explore methods for synthesizing pyrazole derivatives and their subsequent biological evaluations.
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the methylsulfonyl group is significant as it contributes to the compound's solubility and reactivity.
The synthesis of methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate typically involves several key steps:
For instance, one method involves refluxing the amino compound with acetic anhydride, followed by cooling and precipitation to isolate the product .
The reaction yields can vary based on conditions such as temperature, solvent choice, and reaction time. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. Typical yields reported range from 70% to 80%, with melting points around 150–152 °C .
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate has a complex molecular structure characterized by:
The molecular formula can be represented as .
The structural data can be analyzed using various spectroscopic techniques:
Typical NMR chemical shifts might include signals corresponding to the methyl groups and protons on the pyrazole ring .
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic properties imparted by both the pyrazole ring and the sulfonyl group. For example, reactions involving electrophiles are facilitated by the electron-withdrawing nature of the sulfonyl group .
The mechanism of action for methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate primarily revolves around its ability to modulate biological pathways through interactions with specific enzymes or receptors.
Research indicates that compounds within this class may inhibit certain enzymes involved in inflammatory pathways or disrupt cell cycle progression in cancer cells . For instance, studies have shown that such compounds can induce apoptosis in cancer cell lines, highlighting their potential therapeutic applications.
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate is typically characterized by:
Key chemical properties include:
Analytical data from spectroscopic methods provide further insights into its stability and reactivity profiles .
Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
The medicinal application of pyrazoles spans over a century, beginning with antipyrine (phenazone) in the 1880s as one of the first synthetic antipyretics. This early success stimulated extensive exploration of pyrazole chemistry, leading to several landmark therapeutics across diverse disease categories. Celecoxib (COX-2 inhibitor), introduced in the 1990s, demonstrated the anti-inflammatory potential of diarylpyrazoles. Rimonabant (CB1 antagonist) highlighted their utility in metabolic disorders, while CDPPB (mGluR5 positive allosteric modulator) represented advances in central nervous system targeting. The continuous refinement of pyrazole-based drugs reflects their scaffold resilience and adaptability to modern drug discovery challenges, including selectivity optimization and pharmacokinetic refinement [2] [9].
Table 1: Clinically Significant Pyrazole-Based Pharmaceuticals [2] [9]
Compound (Brand) | Therapeutic Category | Key Structural Features | Primary Target |
---|---|---|---|
Celecoxib (Celebrex®) | Anti-inflammatory | 1,5-Diaryl; sulfonamide | COX-2 enzyme |
Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | 1,5-Diaryl; piperidine carboxamide | Cannabinoid CB1 receptor |
CDPPB | Experimental antipsychotic | 3-Carboxy; phenylacetylene | mGluR5 receptor |
Fomepizole (Antizol®) | Antidote (ethylene glycol/methanol poisoning) | Unsubstituted pyrazole; methylimidazole | Alcohol dehydrogenase |
Betazole | Diagnostic agent (gastric secretion) | 2-Histamine analog | Histamine H2 receptor |
The methylsulfonyl (–SO₂CH₃) and methyl ester (–COOCH₃) groups in methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate impart distinct physicochemical and biological properties. The sulfonyl group acts as a potent electron-withdrawing substituent, significantly reducing electron density at N1 and polarizing the adjacent C3-C4 bond. This enhances electrophilic character at C4/C5 positions, facilitating nucleophilic displacement reactions in prodrug strategies. Sulfonyl groups contribute to metabolic stability by resisting oxidative degradation and serve as hydrogen-bond acceptors for target protein interactions. The methyl ester provides a versatile synthetic handle for hydrolysis to carboxylic acids or amidation, enabling prodrug activation or molecular diversification. Together, these groups create a balanced polarity profile—enhancing aqueous solubility relative to unsubstituted pyrazoles while maintaining sufficient lipophilicity for membrane permeability [3] [4] [7].
Regiochemical placement of substituents critically determines the physicochemical and biological behavior of pyrazole carboxylates. Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate exemplifies the 3-carboxylate isomer, where the ester group resides adjacent to the pyrazole NH position (though blocked by sulfonyl substitution). This positioning creates a conjugated system extending from the ring nitrogen through C3 to the carbonyl oxygen, yielding distinctive electronic properties. Comparative studies with its 4-carboxylate and 5-carboxylate isomers reveal substantial differences in dipole moments, acidity/basicity, and reactivity patterns. For example, the 3-carboxylate isomer exhibits greater hydrogen-bonding capacity at the carbonyl oxygen due to reduced steric hindrance versus 4-substituted analogues. Nuclear magnetic resonance (NMR) studies demonstrate significant chemical shift differences between isomers: the C5 proton in 3-carboxylates appears downfield (δ 7.2-7.5 ppm) relative to 4-carboxylates (δ 6.8-7.0 ppm), reflecting altered electron distribution. Quantum mechanical calculations indicate the 3-carboxylate configuration provides optimal molecular geometry for binding enzyme active sites requiring both hydrogen bond acceptance (carbonyl) and hydrophobic contacts (methyl ester) [4] [5] [7].
Table 2: Electronic and Structural Properties of Pyrazole Carboxylate Isomers [4] [5] [7]
Substituent Position | Representative Structure | 13C Carbonyl Shift (δ, ppm) | Computed Dipole Moment (Debye) | LogP (Predicted) |
---|---|---|---|---|
1-SO₂CH₃ / 3-COOCH₃ | Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate | 160.2-160.8 | 4.85 | 0.42 |
1-SO₂CH₃ / 4-COOCH₃ | Methyl 1-(methylsulfonyl)-1H-pyrazole-4-carboxylate | 162.5-163.1 | 5.32 | 0.38 |
1-SO₂CH₃ / 5-COOCH₃ | Methyl 1-(methylsulfonyl)-1H-pyrazole-5-carboxylate | 159.7-160.3 | 4.12 | 0.45 |
1-SO₂CH₃ / 3-COOH | 1-Methyl-4-(methylsulfonyl)-1H-pyrazole-3-carboxylic acid | 164.8-165.4 | 5.76 | -0.27 |
Table 3: Calculated Molecular Descriptors for Methyl 1-(methylsulfonyl)-1H-pyrazole-3-carboxylate [4]
Descriptor | Value | Significance |
---|---|---|
Molecular Weight | 204.21 g/mol | Ideal for CNS penetration (<450 g/mol) |
Heavy Atom Count | 13 | Moderate complexity |
Rotatable Bond Count | 3 | Moderate conformational flexibility |
Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 sulfonyl O) | Enhanced solvation and target interaction capacity |
Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
Topological Polar Surface Area | 76.7 Ų | Suggests moderate oral bioavailability potential |
Molar Refractivity | 43.5 | Indicates moderate polarizability and van der Waals volume |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: